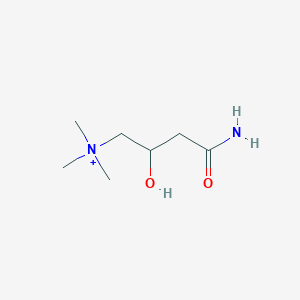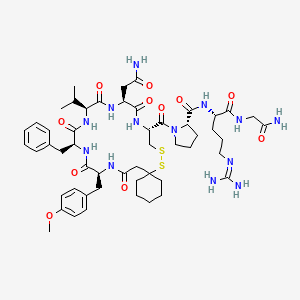![molecular formula C10H17N B1227947 6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-β-pinène : est un dérivé du β-pinène, un hydrocarbure monoterpénique bicyclique. Le β-pinène est un composé naturel présent dans les huiles essentielles de nombreuses plantes, en particulier les conifères. L'introduction d'un groupe amino en position 3 de la molécule de β-pinène donne le 3-amino-β-pinène, qui présente des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-amino-β-pinène implique généralement les étapes suivantes :
Époxydation du β-pinène : Le β-pinène est d'abord converti en oxyde de β-pinène en utilisant un agent oxydant tel que le peroxyde d'hydrogène en présence d'un catalyseur comme la lipase B de Pseudozyma antarctica (Novozym®435) dans l'acétate d'éthyle.
Méthodes de production industrielle : La production industrielle du 3-amino-β-pinène suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées assure un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le 3-amino-β-pinène subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le composé peut être réduit pour former des amines avec différents degrés d'hydrogénation.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ou autres agents oxydants.
Réduction : Hydrogène gazeux en présence d'un catalyseur métallique tel que le palladium ou le platine.
Substitution : Agents halogénants tels que le chlore ou le brome, suivis de nucléophiles tels que des amines ou des alcools.
Principaux produits formés :
Oxydation : Nitro-β-pinène, nitroso-β-pinène.
Réduction : Diverses amines.
Substitution : Dérivés halogénés, produits alkylés ou acylés.
4. Applications de la recherche scientifique
Le 3-amino-β-pinène a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : En cours d'investigation pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins
5. Mécanisme d'action
Le mécanisme d'action du 3-amino-β-pinène implique son interaction avec diverses cibles moléculaires et voies métaboliques :
Activité antimicrobienne : Il perturbe l'intégrité de la membrane cellulaire des micro-organismes, conduisant à la lyse et à la mort des cellules.
Effets anti-inflammatoires : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant l'inflammation.
Effets analgésiques : Il module les récepteurs et les voies de la douleur, soulageant la douleur.
Applications De Recherche Scientifique
3-Amino-beta-pinene has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic Effects: It modulates pain receptors and pathways, providing relief from pain.
Comparaison Avec Des Composés Similaires
Composés similaires :
Alpha-pinène : Un autre isomère du pinène avec des activités biologiques similaires mais des propriétés structurales différentes.
Beta-pinène : Le composé parent du 3-amino-β-pinène, dépourvu du groupe amino.
Limonène : Un monoterpène avec des applications similaires dans l'industrie des parfums et des arômes.
Unicité du 3-amino-β-pinène :
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H17N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9H,1,4-5,11H2,2-3H3 |
Clé InChI |
ZEKALTOSWFXTCN-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(=C)C(C2)N)C |
SMILES canonique |
CC1(C2CC1C(=C)C(C2)N)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B1227868.png)



![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1227876.png)



![4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1227883.png)

![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1227886.png)
![N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide](/img/structure/B1227887.png)
